molecular formula C16H12FNO3 B2692505 (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone CAS No. 182124-33-0

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone

Cat. No. B2692505
CAS RN: 182124-33-0
M. Wt: 285.274
InChI Key: HSZPREOPUKWNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that belongs to the benzofuran class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone involves the activation of serotonin 5-HT2A receptors. This results in the modulation of neurotransmitter release and the activation of downstream signaling pathways. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include altered mood, perception, and cognition. It has been reported to induce feelings of euphoria, empathy, and increased sociability. It has also been shown to alter visual and auditory perception, and induce synesthesia. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone in lab experiments include its high potency and selectivity for the serotonin 5-HT2A receptor. It also has a relatively long duration of action, which allows for prolonged observation of its effects. However, the limitations of using this compound in lab experiments include its limited availability and the lack of standardized protocols for its use.

Future Directions

Future research on (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone should focus on its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It should also explore the mechanism of action of the compound and its effects on neurotransmitter release and downstream signaling pathways. Additionally, more research is needed to establish standardized protocols for the use of this compound in lab experiments and to ensure its safety and efficacy.

Synthesis Methods

The synthesis of (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone involves the reaction of 5-methoxy-1-indanone with 4-fluorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield this compound. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone has been widely used in scientific research due to its psychoactive effects. It has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

(3-amino-5-methoxy-1-benzofuran-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-20-11-6-7-13-12(8-11)14(18)16(21-13)15(19)9-2-4-10(17)5-3-9/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZPREOPUKWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.